molecular formula C6H7NS2 B12537927 3-Thiophenecarboximidothioic acid, methyl ester CAS No. 751425-04-4

3-Thiophenecarboximidothioic acid, methyl ester

Cat. No.: B12537927
CAS No.: 751425-04-4
M. Wt: 157.3 g/mol
InChI Key: BPHMWHGIWSIAMB-UHFFFAOYSA-N
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Description

3-Thiophenecarboximidothioic acid, methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboximidothioic acid, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction involving thiophene-2-carboxylic acid and methyl isothiocyanate in the presence of a base such as sodium methoxide. The reaction is usually carried out in an organic solvent like methanol under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboximidothioic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

3-Thiophenecarboximidothioic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboximidothioic acid, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can form interactions with metal ions or participate in redox reactions, influencing its biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene derivatives.

    Thiophene-3-carboxylic acid: Another thiophene derivative with similar chemical properties.

    Methyl thioglycolate: Used in the synthesis of thiophene derivatives.

Uniqueness

3-Thiophenecarboximidothioic acid, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

751425-04-4

Molecular Formula

C6H7NS2

Molecular Weight

157.3 g/mol

IUPAC Name

methyl thiophene-3-carboximidothioate

InChI

InChI=1S/C6H7NS2/c1-8-6(7)5-2-3-9-4-5/h2-4,7H,1H3

InChI Key

BPHMWHGIWSIAMB-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C1=CSC=C1

Origin of Product

United States

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